3-tert-butyl-6-[(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}pyrrolidin-3-yl)methoxy]pyridazine
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Overview
Description
3-tert-butyl-6-[(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}pyrrolidin-3-yl)methoxy]pyridazine is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-6-[(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}pyrrolidin-3-yl)methoxy]pyridazine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyridazine ring, the introduction of the tert-butyl group, and the attachment of the imidazole and pyrrolidine moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-6-[(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}pyrrolidin-3-yl)methoxy]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
3-tert-butyl-6-[(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}pyrrolidin-3-yl)methoxy]pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-tert-butyl-6-[(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}pyrrolidin-3-yl)methoxy]pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings.
Imidazole derivatives: Compounds containing imidazole moieties.
Pyridazine derivatives: Compounds with pyridazine rings.
Uniqueness
3-tert-butyl-6-[(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}pyrrolidin-3-yl)methoxy]pyridazine is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H29N5O3S |
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Molecular Weight |
407.5 g/mol |
IUPAC Name |
3-tert-butyl-6-[[1-(1-propan-2-ylimidazol-4-yl)sulfonylpyrrolidin-3-yl]methoxy]pyridazine |
InChI |
InChI=1S/C19H29N5O3S/c1-14(2)23-11-18(20-13-23)28(25,26)24-9-8-15(10-24)12-27-17-7-6-16(21-22-17)19(3,4)5/h6-7,11,13-15H,8-10,12H2,1-5H3 |
InChI Key |
MYJOLDPIPBPNPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)N2CCC(C2)COC3=NN=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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